N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C24H20N2O3S2 and its molecular weight is 448.56. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
- The compound has shown significant antitumor effects. A study by Ostapiuk, Frolov, and Matiychuk (2017) found that certain derivatives of this compound inhibited the in vitro growth of human tumor cells, indicating potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Diuretic Activity
- In 2009, a study by Yar and Ansari synthesized derivatives of this compound and screened them for diuretic activity. They found that one particular derivative was the most promising candidate (Yar & Ansari, 2009).
Antimicrobial Agents
- Incerti et al. (2017) synthesized a series of benzothiazole-carboxamides/acetamides and evaluated their antimicrobial activity. They discovered potent antimicrobial properties in some of these compounds (Incerti et al., 2017).
Synthesis of Novel Derivatives
- Research by Pokhodylo et al. (2010) explored novel transformations in the synthesis of thienopyrimidine derivatives using this compound (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Antibacterial, Antifungal, and Anticancer Evaluation
- Senthilkumar et al. (2021) investigated derivatives of this compound for their antibacterial, antifungal, and anticancer properties, showing promise in these areas (Senthilkumar, Umarani, & Satheesh, 2021).
Biologically Active Azomethine Derivatives
- A 2021 study by Chiriapkin et al. synthesized azomethine derivatives of this compound, predicting cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin, Kodonidi, & Larsky, 2021).
Physicochemical Characterization and Psychotropic Activity
- Zablotskaya et al. (2013) synthesized new derivatives and characterized their psychotropic, anti-inflammatory, and cytotoxic activities, demonstrating various biological effects (Zablotskaya et al., 2013).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis . They have also been shown to bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system .
Mode of Action
tuberculosis . They bind to the active site of the Pseudomonas aeruginosa quorum sensing LasR system , suggesting a potential mechanism of action through quorum sensing inhibition .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition ofquorum sensing pathways , which are used by bacteria for cell-cell communication and coordinating various behaviors such as biofilm formation and virulence production.
Pharmacokinetics
One study mentioned that benzothiazole derivatives exhibited a favorable pharmacokinetic profile .
Result of Action
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . Benzothiazole derivatives have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, modulation of adenosine A2A receptors, and therapeutic agents for disorders associated with nuclear hormone receptors .
Cellular Effects
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide has shown variable activity against different bacterial strains . It influences cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, benzothiazole derivatives have been found to inhibit the target DprE1, a potent inhibitor with enhanced anti-tubercular activity .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have shown promising results in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models . For instance, oral administration of a similar benzothiazole derivative in male mice attenuated the spontaneous nocifensive response and hypersensitivity in a dose-dependent manner .
Metabolic Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Transport and Distribution
It is known that benzothiazole derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that benzothiazole derivatives can interact with various compartments or organelles within the cell .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c27-22(14-9-10-17-18(13-14)29-12-11-28-17)26-24-21(15-5-1-3-7-19(15)30-24)23-25-16-6-2-4-8-20(16)31-23/h2,4,6,8-10,13H,1,3,5,7,11-12H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEVBPFGDRXUTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4)C5=NC6=CC=CC=C6S5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.